4-(N-环戊基磺酰氨基)-N-(5-异丙基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

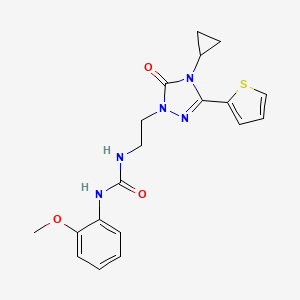

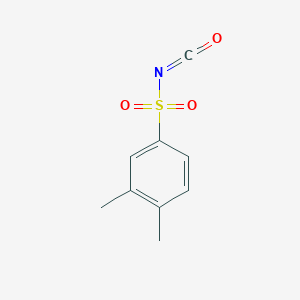

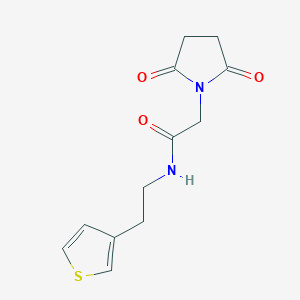

The compound 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical entity that features a thiadiazole scaffold and a benzamide group. These structural motifs are known to be associated with significant biological properties, particularly in the realm of anticancer activity. The thiadiazole ring, in particular, is a heterocyclic compound that has been incorporated into various pharmacophores due to its promising biological and chemical characteristics.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using a facile, solvent-free method under microwave irradiation . While the specific synthesis of 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is not detailed, the methods employed for similar compounds suggest that microwave-assisted synthesis could be a viable approach for its preparation. The structures of these related compounds were confirmed using various analytical techniques such as IR, NMR, mass spectrometry, and elemental analysis.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been confirmed through spectroscopic methods. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. The presence of the thiadiazole ring and the benzamide moiety in these compounds is indicative of a complex structure that may contribute to their biological activity.

Chemical Reactions Analysis

Although the specific chemical reactions of 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide are not described in the provided papers, the literature does mention the use of cyclosulfamide derivatives in asymmetric synthesis . Cyclosulfamide has been applied as a chiral auxiliary in the stereocontrolled synthesis of chiral building blocks through asymmetric aldolization and alkylation reactions. This suggests that the cyclopentylsulfamoyl group in the compound of interest could potentially be involved in similar stereocontrolled chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with thiadiazole and benzamide groups have been studied to some extent. The synthesized compounds in the study were evaluated for their in vitro anticancer activity against several human cancer cell lines, and some showed promising activity with GI50 values comparable to the standard drug Adriamycin . Additionally, a computational study was performed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior for these compounds. These findings suggest that 4-(N-cyclopentylsulfamoyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide could also possess favorable physical and chemical properties for drug development.

科学研究应用

医药化学中的噻二唑衍生物

合成吩噻嗪的生物活性:吩噻嗪及其衍生物,包括带有噻二唑取代基的那些,表现出广泛的有希望的生物活性。这些活性包括抗菌、抗真菌、抗癌、抗病毒、抗炎、抗疟疾和抗惊厥特性。药理作用是由于它们通过各种机制与生物系统相互作用的结果,包括 π-π 相互作用、DNA 插层和由于其亲脂性质而穿透膜 (Pluta, Morak-Młodawska, & Jeleń, 2011).

喹唑啉-4(3H)-酮和噻二唑啉:喹唑啉衍生物,包括那些带有噻二唑基取代基的,因其抗菌活性而被认可。它们代表了一类重要的稠合杂环,存在于天然存在的生物碱中,在克服抗生素耐药性方面具有潜在应用 (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

1,3,4-噻二唑啉的合成和意义:1,3,4-噻二唑啉化合物的合成和药学意义已针对其对各种微生物菌株的生物活性进行了探索。这些化合物由硫代氨基甲酸腙的环化反应合成,突出了它们在药物研究中的潜力 (Yusuf & Jain, 2014).

属性

IUPAC Name |

4-(cyclopentylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-11(2)16-19-20-17(25-16)18-15(22)12-7-9-14(10-8-12)26(23,24)21-13-5-3-4-6-13/h7-11,13,21H,3-6H2,1-2H3,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCJGWOLWBQLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopentylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)

![4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2553890.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)